molecular formula C15H15N3O2 B14246123 (2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide

Cat. No.: B14246123
M. Wt: 269.30 g/mol
InChI Key: RYXOJUSBPPXAGH-GZTJUZNOSA-N
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Description

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazinecarboxamide group attached to a phenyl ring, with a hydroxyphenyl substituent. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide typically involves the condensation of 2-hydroxyacetophenone with phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, optimizing reaction conditions, and employing efficient purification methods to obtain the desired product in high yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The hydrazinecarboxamide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group may play a role in hydrogen bonding and hydrophobic interactions, while the hydrazinecarboxamide group can participate in nucleophilic or electrophilic reactions. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide
  • Benzoic acid, (2E)-[1-(2-hydroxyphenyl)ethylidene]hydrazide

Uniqueness

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and hydrazinecarboxamide groups allows for diverse interactions and applications, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

1-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-phenylurea

InChI

InChI=1S/C15H15N3O2/c1-11(13-9-5-6-10-14(13)19)17-18-15(20)16-12-7-3-2-4-8-12/h2-10,19H,1H3,(H2,16,18,20)/b17-11+

InChI Key

RYXOJUSBPPXAGH-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)NC1=CC=CC=C1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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